
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is a chemical compound with the molecular formula C44H54BNO and a molecular weight of 623.72 g/mol . This compound is known for its unique structure, which includes a tetraphenylborate anion and a quaternary ammonium cation with phenacyl and tributyl groups . It is used in various chemical applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Tributyl-N-phenacylammonium tetraphenylborate typically involves the reaction of N,N,N-tributyl-N-phenacylammonium chloride with sodium tetraphenylborate . The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate undergoes various chemical reactions, including:
Oxidation: The phenacyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The tetraphenylborate anion can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or alkoxides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenacyl group can yield benzoyl derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate has a wide range of scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion transport and membrane permeability.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N,N,N-Tributyl-N-phenacylammonium tetraphenylborate exerts its effects involves the interaction of the quaternary ammonium cation with various molecular targets. The phenacyl group can undergo nucleophilic attack, leading to the formation of reactive intermediates. The tetraphenylborate anion can stabilize these intermediates, facilitating various chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N,N-Tributyl-N-benzylammonium tetraphenylborate
- N,N,N-Tributyl-N-methylammonium tetraphenylborate
- N,N,N-Tributyl-N-ethylammonium tetraphenylborate
Uniqueness
N,N,N-Tributyl-N-phenacylammonium tetraphenylborate is unique due to the presence of the phenacyl group, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly useful in specific chemical and biological applications .
Propriétés
Formule moléculaire |
C44H54BNO |
|---|---|
Poids moléculaire |
623.7 g/mol |
Nom IUPAC |
tetraphenylboranuide;tributyl(phenacyl)azanium |
InChI |
InChI=1S/C24H20B.C20H34NO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-4-7-15-21(16-8-5-2,17-9-6-3)18-20(22)19-13-11-10-12-14-19/h1-20H;10-14H,4-9,15-18H2,1-3H3/q-1;+1 |
Clé InChI |
FIGPMDSGGKQZRF-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC=CC=C1)(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.CCCC[N+](CCCC)(CCCC)CC(=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


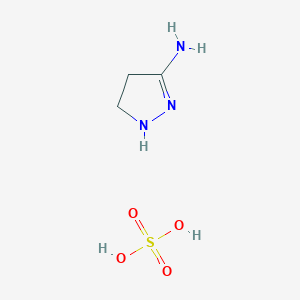





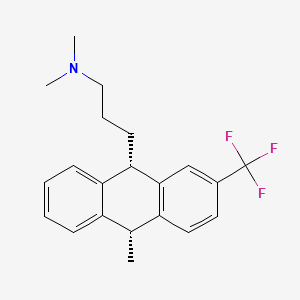

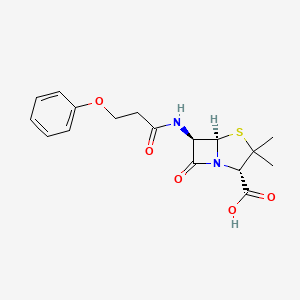

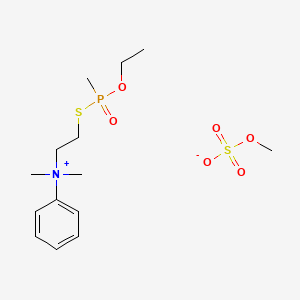
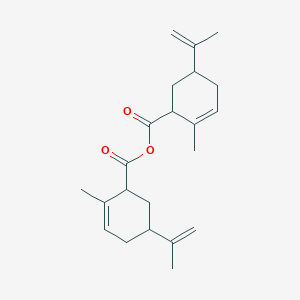
![5-[(2E,4E)-5-(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diethyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B13731820.png)
![4-[2-amino-3-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B13731829.png)
